1,8-Dihydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine
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Overview
Description
1,3-Diphenyl-1,8-dihydrodibenzo[b,f]pyrazolo[3,4-d]azepine is a heterocyclic compound that features a unique fused ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1,8-dihydrodibenzo[b,f]pyrazolo[3,4-d]azepine typically involves the condensation reactions of 1,3-difunctional electrophilic substrates with hydrazines . One prevalent method includes the annulation of the pyrazole ring by the condensation of hydrazine or arylhydrazine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-step organic synthesis under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1,8-dihydrodibenzo[b,f]pyrazolo[3,4-d]azepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines for condensation reactions and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
1,3-Diphenyl-1,8-dihydrodibenzo[b,f]pyrazolo[3,4-d]azepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Mechanism of Action
The mechanism by which 1,3-Diphenyl-1,8-dihydrodibenzo[b,f]pyrazolo[3,4-d]azepine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole
- 4-Amino-1,3-diphenyl-1,7-dihydro-6H-pyrazolo pyrimidin-6-one
Uniqueness
1,3-Diphenyl-1,8-dihydrodibenzo[b,f]pyrazolo[3,4-d]azepine is unique due to its fused ring system and the specific arrangement of its phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
85008-87-3 |
---|---|
Molecular Formula |
C27H19N3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene |
InChI |
InChI=1S/C27H19N3/c1-3-11-19(12-4-1)26-25-21-15-7-9-17-23(21)28-24-18-10-8-16-22(24)27(25)30(29-26)20-13-5-2-6-14-20/h1-18,28H |
InChI Key |
JCFSTMXHBLXIQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C4=CC=CC=C4NC5=CC=CC=C53)C6=CC=CC=C6 |
Origin of Product |
United States |
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